molecular formula C8H19NO B1294553 4-(Diethylamino)butan-1-ol CAS No. 2683-56-9

4-(Diethylamino)butan-1-ol

Cat. No. B1294553
CAS RN: 2683-56-9
M. Wt: 145.24 g/mol
InChI Key: KHYKXDSWXWVQTA-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-1-ol is a chemical compound that is structurally characterized by the presence of a diethylamino group attached to a four-carbon chain ending with a hydroxyl group. This structure suggests that the compound could exhibit properties typical of both alcohols and amines.

Synthesis Analysis

The synthesis of compounds related to 4-(Diethylamino)butan-1-ol involves various chemical reactions. For instance, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene leads to the formation of a compound with a bis(diethylamino)methylene group, which is structurally similar to 4-(Diethylamino)butan-1-ol . Additionally, the reaction of aryl isoselenocyanates with 4-diethylamino-3-butyn-2-one in refluxing tetrahydrofuran produces N-arylselenet-2(2H)-imines, indicating the reactivity of diethylamino-substituted butanone derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Diethylamino)butan-1-ol has been elucidated using various techniques. X-ray diffraction analysis has been employed to determine the structure of a bis(diethylamino)methylene compound . Similarly, the structure of a stable 4-bromophenyl derivative of a selenetimine, which is a reaction product of a diethylamino-substituted butynone, has been established by X-ray crystallography .

Chemical Reactions Analysis

Compounds with diethylamino groups participate in a variety of chemical reactions. For example, the bis(diethylamino)methylene compound mentioned earlier reacts with various reagents such as MeI, dimethyl acetylenedicarboxylate, and elemental sulfur to yield different products . The diethylamino-substituted butynone also undergoes cycloaddition with aryl isoselenocyanates to form selenetimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylamino-substituted compounds are influenced by the presence of the diethylamino group. The introduction of cyano groups in the diethylamino-substituted butadienes affects their optical properties, as observed through UV/Vis and electrochemical measurements . The synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate ion-associate complex and its characterization through various physicochemical methods, including infrared spectra, NMR, and mass spectrometry, further demonstrates the complex behavior of these compounds .

Scientific Research Applications

Synthesis of Lepidine and Derivatives

4-(Diethylamino)butan-1-ol is utilized in the synthesis of lepidine and its derivatives, particularly in the formation of quaternary salts of Mannich bases. This method achieves good yields of lepidine and 1-phenyllepidine perchlorate under mild conditions, demonstrating its utility in organic synthesis and heterocyclic compound production (Ardashev et al., 1967).

Solvation Studies

In the study of solvation, 4-(Diethylamino)butan-1-ol is involved in examining the ET polarity values of various compounds in mixed-solvent systems. This research contributes to understanding solvent-solvent and solute-solvent interactions, particularly in the formation of solvent complexes (Bevilaqua et al., 2004).

Anti-Inflammatory Activity

Research into anti-inflammatory compounds identified a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which were tested for their anti-inflammatory activity. The presence of a butan-2-ol side chain in these compounds significantly contributes to their biological activity (Goudie et al., 1978).

Safety And Hazards

4-(Diethylamino)butan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H314-H226, indicating that it causes severe skin burns and eye damage, and is flammable liquid . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-(diethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYKXDSWXWVQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181321
Record name 4-(Diethylamino)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)butan-1-ol

CAS RN

2683-56-9
Record name 4-(Diethylamino)-1-butanol
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Record name 4-(Diethylamino)butan-1-ol
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Record name 2683-56-9
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Record name 4-(Diethylamino)butan-1-ol
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Record name 4-(diethylamino)butan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Althoff - 2018 - edoc.ub.uni-muenchen.de
The recent developments in the Middle East especially, the terroristic acts going on in Syria and Iraq put a new complexion on this work which focusses on the preparation and …
Number of citations: 4 edoc.ub.uni-muenchen.de
G Rossino, A Marra, R Listro, M Peviani, E Poggio… - Pharmaceuticals, 2023 - mdpi.com
Neuropathic pain (NP) is a chronic condition resulting from damaged pain-signaling pathways. It is a debilitating disorder that affects up to 10% of the world’s population. Although …
Number of citations: 7 www.mdpi.com

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